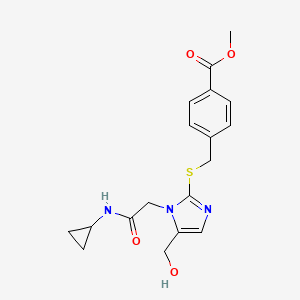

methyl 4-(((1-(2-(cyclopropylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)methyl)benzoate

Description

Properties

IUPAC Name |

methyl 4-[[1-[2-(cyclopropylamino)-2-oxoethyl]-5-(hydroxymethyl)imidazol-2-yl]sulfanylmethyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O4S/c1-25-17(24)13-4-2-12(3-5-13)11-26-18-19-8-15(10-22)21(18)9-16(23)20-14-6-7-14/h2-5,8,14,22H,6-7,9-11H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPGPOMJQQDTWGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CSC2=NC=C(N2CC(=O)NC3CC3)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 4-(((1-(2-(cyclopropylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)methyl)benzoate is a complex chemical compound with potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its chemical formula . It features a benzoate moiety linked to a thioether and an imidazole group, which are known to contribute to its biological activity.

Pharmacological Activities

1. Antimicrobial Activity:

Research indicates that compounds similar to methyl 4-(((1-(2-(cyclopropylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)methyl)benzoate exhibit significant antimicrobial properties. A study demonstrated that derivatives of imidazole showed effective inhibition against various bacterial strains, suggesting a potential role in treating infections .

2. Anticancer Properties:

The compound's structural components suggest potential anticancer activity. Imidazole derivatives have been reported to inhibit tumor growth by interfering with cellular signaling pathways. In vitro studies revealed that compounds with similar structures inhibited the proliferation of cancer cell lines by inducing apoptosis and disrupting the cell cycle .

3. Enzyme Inhibition:

The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, benzamide derivatives have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells, which is a common target in cancer therapy .

The biological activity of methyl 4-(((1-(2-(cyclopropylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)methyl)benzoate can be attributed to several mechanisms:

- Interaction with Enzymes: The thioether and imidazole groups are likely involved in binding to target enzymes, altering their activity.

- Cell Membrane Disruption: The hydrophobic nature of the benzoate portion may facilitate interaction with cellular membranes, leading to increased permeability and cell death in pathogens.

- Modulation of Signaling Pathways: By affecting key signaling pathways, the compound may promote apoptosis in cancer cells while inhibiting proliferation.

Case Studies

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of imidazole derivatives against resistant bacterial strains. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics, highlighting their potential as alternative therapeutic agents .

Case Study 2: Cancer Cell Line Studies

In another investigation, methyl 4-(((1-(2-(cyclopropylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)methyl)benzoate was tested on various cancer cell lines. The findings revealed significant cytotoxic effects at nanomolar concentrations, with mechanisms involving both apoptosis induction and cell cycle arrest at the G0/G1 phase .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to methyl 4-(((1-(2-(cyclopropylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)methyl)benzoate exhibit significant anticancer properties. For instance, derivatives with imidazole rings have been shown to inhibit cell proliferation in various cancer cell lines, demonstrating potential as anticancer agents .

Antimicrobial Properties

The imidazole moiety is also linked to antimicrobial activity. Research has shown that compounds containing this structure can effectively inhibit bacterial growth, suggesting potential applications in treating infections .

Enzyme Inhibition

The compound's ability to act as an enzyme inhibitor is noteworthy. It may interact with specific enzymes involved in metabolic pathways, potentially leading to therapeutic benefits in conditions like diabetes or obesity by modulating metabolic rates .

Synthetic Routes

The synthesis of methyl 4-(((1-(2-(cyclopropylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)methyl)benzoate typically involves several steps:

- Formation of the Imidazole Ring : This can be achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Cyclopropylamino Group : This step often involves nucleophilic substitution reactions.

- Thioether Formation : The thioether linkage can be formed via reaction with thiol compounds under controlled conditions.

Reaction Conditions

Optimizing reaction conditions is crucial for maximizing yield and purity. Common conditions include:

- Use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

- Temperature control to facilitate specific reactions without decomposition.

- Catalysts to enhance reaction rates and selectivity.

In Vitro Studies

In vitro studies have demonstrated that methyl 4-(((1-(2-(cyclopropylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)methyl)benzoate exhibits significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective concentrations for therapeutic action .

In Vivo Studies

Preliminary in vivo studies suggest that this compound may reduce tumor growth in animal models, supporting its potential as an anticancer agent . Further research is needed to fully understand its pharmacokinetics and therapeutic window.

Conclusion and Future Directions

Methyl 4-(((1-(2-(cyclopropylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)methyl)benzoate shows promise in various therapeutic applications, particularly in oncology and infectious diseases. Ongoing research should focus on:

- Detailed mechanistic studies to elucidate its mode of action.

- Optimization of synthetic routes for improved yield and scalability.

- Comprehensive clinical trials to evaluate safety and efficacy in humans.

This compound represents a valuable addition to the arsenal of potential therapeutic agents, warranting further investigation into its diverse applications in medicine.

| Application Area | Potential Benefits | Current Research Status |

|---|---|---|

| Anticancer Activity | Inhibition of tumor growth | Active studies on various cancer cell lines |

| Antimicrobial Properties | Effective against bacterial infections | Preliminary findings support efficacy |

| Enzyme Inhibition | Modulation of metabolic pathways | Ongoing exploration of metabolic effects |

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the compound’s properties, structural and functional analogs from the literature are compared below. Key differences in substituents, synthesis routes, and pharmacological profiles are highlighted.

Table 1: Structural and Functional Comparison of Imidazole/Benzimidazole Derivatives

Key Findings and Analysis

Structural Nuances: The target compound’s cyclopropylamino-acetamide side chain distinguishes it from benzyl or hydroxyethylamino groups in analogs (e.g., Compound 2, ). Cyclopropane rings are known to improve metabolic stability and binding affinity in drug design .

For example, Compound 2 () involves reductive amination and ester hydrolysis , whereas triazole-thiazole hybrids () use click chemistry .

Pharmacological Potential: Imidazole derivatives in exhibit antimicrobial activity via growth inhibition , suggesting the target compound could share similar mechanisms.

Limitations and Gaps: No direct biological data exist for the target compound in the provided evidence. and highlight imidazolinone and thiazole pesticides , but the target compound’s benzoate ester and cyclopropyl groups suggest divergent applications (e.g., therapeutics vs. agrochemicals).

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing methyl 4-(((1-(2-(cyclopropylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)methyl)benzoate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis of structurally analogous compounds (e.g., thiazole- and imidazole-containing derivatives) often involves refluxing precursors in acetic acid with sodium acetate as a catalyst, followed by recrystallization from DMF/acetic acid mixtures to enhance purity . For example, coupling reactions between thiol-containing imidazole intermediates and ester-functionalized benzoate derivatives (e.g., via Mitsunobu or nucleophilic substitution) require precise control of temperature (80–120°C), solvent polarity, and stoichiometric ratios to minimize side products . Optimization can be achieved through Design of Experiments (DoE) to evaluate variables like reaction time, pH, and catalyst loading.

Q. How should researchers characterize the structure and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming regiochemistry of the imidazole-thioether linkage and ester functionality. Mass spectrometry (HRMS or ESI-MS) validates molecular weight, while X-ray crystallography (if single crystals are obtainable) provides definitive proof of stereochemistry . Purity assessment via HPLC (C18 column, acetonitrile/water gradient) coupled with UV detection at 254 nm is recommended, with acceptance criteria ≥95% purity .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodological Answer : Given structural similarities to anticancer and antiviral agents (e.g., imidazole-thioether derivatives), researchers should prioritize:

- Enzyme inhibition assays : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates.

- Cytotoxicity screening : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.

- Antimicrobial activity : Broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?

- Methodological Answer : SAR studies should focus on modular substitutions:

- Imidazole ring : Introduce electron-withdrawing groups (e.g., -NO₂, -CN) at position 5 to enhance electrophilicity.

- Thioether linker : Replace with sulfoxide/sulfone groups to assess oxidation-state effects on bioavailability.

- Ester moiety : Hydrolyze to the carboxylic acid or substitute with amides to modulate solubility . High-throughput parallel synthesis and molecular docking (e.g., AutoDock Vina) against target proteins (e.g., Bcl-2 for apoptosis) can prioritize derivatives .

Q. How might researchers resolve contradictions between computational docking predictions and experimental bioassay results?

- Methodological Answer : Discrepancies often arise from incomplete protein conformational sampling or solvent effects. Strategies include:

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100+ ns to account for flexibility.

- Free Energy Perturbation (FEP) : Quantify binding affinity differences between analogs.

- Experimental validation : Use Surface Plasmon Resonance (SPR) to measure real-time binding kinetics and confirm docking poses .

Q. What strategies are effective in addressing poor aqueous solubility during formulation studies?

- Methodological Answer : Solubility enhancement can be achieved via:

- Prodrug design : Convert the methyl ester to a phosphate ester for increased hydrophilicity.

- Nanoparticulate systems : Encapsulate in PLGA nanoparticles (solvent evaporation method) or liposomes (thin-film hydration).

- Co-crystallization : Screen with co-formers (e.g., succinic acid) to improve dissolution rates .

Q. How should environmental impact and metabolic stability be evaluated during preclinical development?

- Methodological Answer :

- Environmental fate : Use OECD 307 guidelines to assess biodegradability in soil/water systems. LC-MS/MS quantifies residual compound levels in simulated ecosystems .

- Metabolic stability : Incubate with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF. CYP450 inhibition assays (e.g., CYP3A4) identify metabolic liabilities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.